2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile
Overview
Description
2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile is a chemical compound with the molecular formula C10H7F3N2O3 and a molecular weight of 260.17 g/mol . It is known for its unique structure, which includes a methoxy group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group.
Preparation Methods
The synthesis of 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile typically involves multiple stepsThe final step involves the conversion of the acyl group to an acetonitrile group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity. These properties make it a valuable compound for various applications .
Comparison with Similar Compounds
Similar compounds to 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile include:
2-Methoxy-5-(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl and methoxy groups but has an isocyanate group instead of an acetonitrile group.
(E)-4-Methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol: This compound has a similar trifluoromethyl and methoxy substitution pattern but includes an imine group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties, making it suitable for diverse applications.
Properties
IUPAC Name |
2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-18-9-4-6(2-3-14)8(15(16)17)5-7(9)10(11,12)13/h4-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANAREFPKLOIAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC#N)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892358 | |
Record name | 5-Methoxy-2-nitro-4-(trifluoromethyl)benzene acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70892358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178896-77-0 | |
Record name | 5-Methoxy-2-nitro-4-(trifluoromethyl)benzene acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70892358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 178896-77-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.